PF-3882845

Catalog No.
S539098
CAS No.
1023650-66-9
M.F
C24H22ClN3O2
M. Wt
419.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-3882845

CAS Number

1023650-66-9

Product Name

PF-3882845

IUPAC Name

(3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid

Molecular Formula

C24H22ClN3O2

Molecular Weight

419.9 g/mol

InChI

InChI=1S/C24H22ClN3O2/c25-21-12-18(8-5-17(21)13-26)28-23(14-3-1-2-4-14)20-10-6-15-11-16(24(29)30)7-9-19(15)22(20)27-28/h5,7-9,11-12,14,20,23H,1-4,6,10H2,(H,29,30)/t20-,23-/m0/s1

InChI Key

XNULRSOGWPFPBL-REWPJTCUSA-N

SMILES

C1CCC(C1)C2C3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O

Solubility

Soluble in DMSO

Synonyms

PF-03882845; PF 03882845; PF03882845.

Canonical SMILES

C1CCC(C1)C2C3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O

Isomeric SMILES

C1CCC(C1)[C@H]2[C@H]3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O

Description

The exact mass of the compound (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid is 419.1401 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Nephropathy Treatment

Specific Scientific Field: This application falls under the field of Pharmacology and Nephrology .

Summary of the Application: PF-03882845 is a non-steroidal mineralocorticoid receptor antagonist that has been studied for its potential to prevent renal injury in an animal model of nephropathy . It has been found to be more potent than eplerenone, a steroidal mineralocorticoid receptor antagonist, in suppressing the urinary albumin to creatinine ratio (UACR), a measure of renal fibrosis .

Methods of Application: The compound was tested in uninephrectomized Sprague-Dawley (SD) rats that were maintained on a high salt diet and receiving aldosterone by osmotic mini-pump for 27 days . Serum K+ and the UACR were assessed following 14 and 27 days of treatment .

Results or Outcomes: PF-03882845 prevented the increase in collagen IV staining at 5, 15, and 50 mg/kg BID while eplerenone was effective only at the highest dose tested (450 mg/kg BID) . All doses of PF-03882845 suppressed aldosterone-induced increases in collagen IV, transforming growth factor-β1 (Tgf- β1), interleukin-6 (Il-6), intermolecular adhesion molecule-1 (Icam-1) and osteopontin gene expression in the kidney . The therapeutic index (TI) of PF-03882845 against hyperkalemia was 57-fold superior to that of eplerenone .

Application in Diabetes Mellitus, Type 2 and Type 2 Diabetic Nephropathy

Specific Scientific Field: This application falls under the field of Endocrinology and Nephrology .

Summary of the Application: PF-03882845 has been used in trials studying the basic science of Diabetes Mellitus, Type 2 and Type 2 Diabetic Nephropathy .

PF-3882845 is a pyrazoline derivative that functions as a selective antagonist of the mineralocorticoid receptor. Its full chemical designation is (3S, 3aR)-2-(3-chloro-4-cyanophenyl)-3-(4-methylphenyl)-3a,4-dihydro-1H-pyrazole. This compound was developed in the research labs of Pfizer and is notable for its potential therapeutic applications in conditions related to mineralocorticoid receptor overactivity, such as hypertension and heart failure .

, primarily focusing on the formation of the pyrazoline ring. The initial step typically includes the reaction of hydrazones with appropriate aldehydes or ketones under acidic or basic conditions, leading to the formation of the pyrazoline structure. Subsequent modifications may involve substitution reactions to introduce the chloro and cyanophenyl groups, enhancing its biological activity and selectivity towards the mineralocorticoid receptor .

PF-3882845 exhibits significant biological activity as a mineralocorticoid receptor antagonist. In preclinical studies, it has demonstrated efficacy in reducing blood pressure and preventing renal injury in models such as Dahl salt-sensitive rats. The compound selectively binds to the mineralocorticoid receptor without significantly affecting other steroid hormone receptors, which is crucial for minimizing side effects like hyperkalemia that are common with traditional therapies such as spironolactone . Its selectivity is evidenced by a therapeutic index that shows a pronounced effect on reducing urinary albumin while maintaining serum potassium levels .

The synthesis of PF-3882845 can be achieved through a multi-step process:

  • Formation of Hydrazone: Reacting an appropriate aldehyde with a hydrazine derivative.
  • Cyclization: Under acidic or basic conditions, the hydrazone undergoes cyclization to form the pyrazoline core.
  • Substitution Reactions: Introducing the chloro and cyanophenyl groups through electrophilic aromatic substitution or nucleophilic attack.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods have been optimized for yield and purity, demonstrating effective synthetic routes for producing PF-3882845 in laboratory settings .

PF-3882845 has potential applications in treating conditions associated with excessive mineralocorticoid activity, including:

  • Hypertension: By antagonizing the mineralocorticoid receptor, PF-3882845 can help lower blood pressure.
  • Heart Failure: It may provide benefits in managing heart failure by mitigating fluid retention and cardiac remodeling.
  • Chronic Kidney Disease: The compound's ability to reduce renal injury suggests its use in chronic kidney disease management.

Despite showing promise in preclinical studies, further clinical trials were halted due to strategic business decisions rather than safety concerns .

Interaction studies have shown that PF-3882845 selectively interacts with the mineralocorticoid receptor without significant cross-reactivity with other steroid hormone receptors such as the androgen receptor and progesterone receptor. This selectivity is critical for its therapeutic profile, allowing for effective treatment with reduced risk of side effects commonly associated with non-selective antagonists .

Studies have also investigated its pharmacokinetics and dynamics in various animal models, indicating favorable absorption and distribution characteristics that support its potential clinical use .

PF-3882845 belongs to a class of nonsteroidal mineralocorticoid receptor antagonists. Here are some similar compounds:

Compound NameStructure TypeSelectivityKey Features
EplerenoneSteroidalModerateSelective but causes hyperkalemia at high doses
SpironolactoneSteroidalModerateAgonist at progesterone receptor; risk of hyperkalemia
FinerenoneNonsteroidalHighImproved selectivity and safety profile
DSR-71167NonsteroidalHighInhibits carbonic anhydrase; reduces hyperkalemia risk

PF-3882845 is unique due to its high selectivity for the mineralocorticoid receptor without significant interaction with other hormone receptors, which reduces side effects like hyperkalemia often seen with traditional steroidal antagonists . Its distinct chemical structure allows it to effectively modulate mineralocorticoid receptor activity while minimizing unwanted interactions.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

419.1400546 g/mol

Monoisotopic Mass

419.1400546 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

34ZKU73FU3

Wikipedia

Pf-03882845

Dates

Modify: 2024-04-14
1: Kolkhof P, Nowack C, Eitner F. Nonsteroidal antagonists of the mineralocorticoid receptor. Curr Opin Nephrol Hypertens. 2015 Sep;24(5):417-24. doi: 10.1097/MNH.0000000000000147. Review. PubMed PMID: 26083526.
2: Bisping E, Wakula P, Poteser M, Heinzel FR. Targeting cardiac hypertrophy: toward a causal heart failure therapy. J Cardiovasc Pharmacol. 2014 Oct;64(4):293-305. doi: 10.1097/FJC.0000000000000126. Review. PubMed PMID: 25286359.
3: Fryer RM, Boustany-Kari CM, MacDonnell SM. Engaging novel cell types, protein targets and efficacy biomarkers in the treatment of diabetic nephropathy. Front Pharmacol. 2014 Aug 7;5:185. doi: 10.3389/fphar.2014.00185. eCollection 2014. PubMed PMID: 25147524; PubMed Central PMCID: PMC4124518.
4: Casimiro-Garcia A, Piotrowski DW, Ambler C, Arhancet GB, Banker ME, Banks T, Boustany-Kari CM, Cai C, Chen X, Eudy R, Hepworth D, Hulford CA, Jennings SM, Loria PM, Meyers MJ, Petersen DN, Raheja NK, Sammons M, She L, Song K, Vrieze D, Wei L. Identification of (R)-6-(1-(4-cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-me thoxynicotinic acid, a highly potent and selective nonsteroidal mineralocorticoid receptor antagonist. J Med Chem. 2014 May 22;57(10):4273-88. doi: 10.1021/jm500206r. Epub 2014 Apr 30. PubMed PMID: 24738581.
5: Orena S, Maurer TS, She L, Eudy R, Bernardo V, Dash D, Loria P, Banker ME, Tugnait M, Okerberg CV, Qian J, Boustany-Kari CM. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy. Front Pharmacol. 2013 Oct 14;4:115. doi: 10.3389/fphar.2013.00115. eCollection 2013. PubMed PMID: 24133446; PubMed Central PMCID: PMC3796291.
6: Eudy RJ, Sahasrabudhe V, Sweeney K, Tugnait M, King-Ahmad A, Near K, Loria P, Banker ME, Piotrowski DW, Boustany-Kari CM. The use of plasma aldosterone and urinary sodium to potassium ratio as translatable quantitative biomarkers of mineralocorticoid receptor antagonism. J Transl Med. 2011 Oct 21;9:180. doi: 10.1186/1479-5876-9-180. PubMed PMID: 22017794; PubMed Central PMCID: PMC3305907.

Explore Compound Types